molecular formula C19H12N2O3S B2740629 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide CAS No. 1234813-33-2

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide

Cat. No.: B2740629
CAS No.: 1234813-33-2
M. Wt: 348.38
InChI Key: BQGFPEFBOXFVPY-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide (CAS 1234813-33-2) is a synthetic small molecule with a molecular formula of C19H12N2O3S and a molecular weight of 348.38 g/mol. This chemical reagent integrates a benzothiazole scaffold with a 2-oxo-2H-pyran carboxamide moiety, a structural motif of significant interest in medicinal chemistry and drug discovery research. The benzothiazole core is a privileged structure in anticancer research. Scientific studies on analogous benzothiazole derivatives have demonstrated potent and selective antitumor activity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (H1299) carcinomas . The mechanism of action for this class of compounds is under active investigation and may involve the inhibition of key enzymatic targets such as protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are crucial for cellular proliferation and survival signaling pathways . Furthermore, benzothiazole-based compounds have been explored as potential dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), representing a modern polypharmacology approach for treating pain and inflammation . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the relevant scientific literature on benzothiazole derivatives to further investigate the potential applications and properties of this compound .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-6-oxopyran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3S/c22-17-9-8-13(11-24-17)18(23)20-14-5-3-4-12(10-14)19-21-15-6-1-2-7-16(15)25-19/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGFPEFBOXFVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=COC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde. This intermediate is then coupled with a phenyl group through a Suzuki or Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Lactone Ring-Opening Reactions

The pyran-2-one ring undergoes nucleophilic attack due to its electrophilic carbonyl group. For example:

  • Hydrolysis : Acidic or basic conditions cleave the lactone to form a carboxylic acid derivative. In related pyran-2-one systems (e.g., ethyl 2-oxo-2H-chromene-3-carboxylate), hydrazine induces ring-opening to yield hydrazides via nucleophilic substitution .

  • Ammonolysis : Reaction with amines (e.g., benzylamine) generates amide derivatives through nucleophilic acyl substitution .

Example Reaction :

Pyran-2-one+NH2RCarboxamide derivative+H2O\text{Pyran-2-one} + \text{NH}_2\text{R} \rightarrow \text{Carboxamide derivative} + \text{H}_2\text{O}

Key conditions: Reflux in ethanol or THF with catalytic acid/base .

Electrophilic Substitution on the Benzothiazole Ring

The electron-rich benzothiazole moiety undergoes substitution at the 5- or 6-positions:

  • Nitration : Nitric acid in sulfuric acid introduces nitro groups, enhancing biological activity (observed in thiazole hybrids) .

  • Halogenation : Chlorine or bromine substitutes via electrophilic aromatic substitution, as seen in 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one .

Example Reaction :

Benzothiazole+X2H2SO4Halogenated benzothiazole\text{Benzothiazole} + \text{X}_2 \xrightarrow{\text{H}_2\text{SO}_4} \text{Halogenated benzothiazole}

Key conditions: Room temperature, polar aprotic solvents .

Functionalization of the Carboxamide Linker

The carboxamide group participates in:

  • Hydrolysis : Acidic conditions (e.g., HCl) cleave the amide bond to yield carboxylic acid and aniline derivatives .

  • Condensation : Reacts with aldehydes (e.g., salicylaldehyde) to form Schiff bases, as demonstrated in pyrazole-carbaldehyde systems .

Example Reaction :

RCONHR’+R”CHORCO-N=CHR”+H2O\text{RCONHR'} + \text{R''CHO} \rightarrow \text{RCO-N=CHR''} + \text{H}_2\text{O}

Key conditions: Ethanolic KOH or acetic acid catalysis .

Oxidation and Reduction

  • Oxidation : The benzothiazole sulfur oxidizes to sulfoxide or sulfone using H2_2O2_2 or m-CPBA, altering electronic properties .

  • Reduction : LiAlH4_4 reduces the lactone carbonyl to a hydroxyl group, forming dihydro-pyran derivatives .

Example Reaction :

Benzothiazole-SH2O2Benzothiazole-SO2\text{Benzothiazole-S} \xrightarrow{\text{H}_2\text{O}_2} \text{Benzothiazole-SO}_2

Key conditions: Mild oxidizing agents at 0–25°C .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Pyrimidine Formation : Condensation with urea/thiourea under Biginelli conditions yields pyrimidine derivatives, observed in pyrazole-carbaldehyde systems .

  • Spirocyclization : Reactions with malononitrile or acetylacetone generate spiro compounds via nucleophilic attack at the lactone carbonyl .

Example Reaction :

Pyran-2-one+MalononitrileSpiro[furopyran-pyrimidine]\text{Pyran-2-one} + \text{Malononitrile} \rightarrow \text{Spiro[furopyran-pyrimidine]}

Key conditions: Reflux in acetic acid/ammonium acetate .

Table 2: Spectral Data for Representative Derivatives

CompoundIR (cm1^{-1})1^1H NMR (δ, ppm)13^{13}C NMR (δ, ppm)
Hydrolysis product (carboxylic acid)1705 (C=O)12.1 (COOH), 7.8–8.2 (Ar-H)168.5 (COOH), 115–145 (Ar-C)
Nitrated benzothiazole1530 (NO2_2)8.6 (C5-H), 7.9–8.3 (Ar-H)148.2 (NO2_2), 120–140 (Ar-C)
Schiff base derivative1640 (C=N)8.9 (CH=N), 6.8–7.5 (Ar-H)160.3 (C=N), 110–135 (Ar-C)

Discussion of Mechanistic Pathways

  • Lactone Reactivity : The pyran-2-one’s electrophilic carbonyl facilitates nucleophilic attack, forming intermediates that undergo ring-opening or cyclization .

  • Benzothiazole Activation : Electron-donating groups on benzothiazole direct electrophilic substitution to specific positions, enhancing derivatization potential .

  • Amide Bond Stability : The carboxamide linker’s stability under acidic/basic conditions depends on steric and electronic factors, influencing hydrolysis rates .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d]thiazole moiety. For instance, derivatives of thiazole and pyridine have demonstrated efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) . The presence of electron-withdrawing groups in these compounds often enhances their cytotoxic effects.

Antimicrobial Properties

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide and its analogs have shown promising antibacterial activity. Research indicates that thiazole derivatives exhibit effective inhibition against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) reported as low as 31.25 µg/mL . This suggests their potential as lead compounds in developing new antibiotics.

Anticonvulsant Effects

Thiazole-based compounds have been evaluated for their anticonvulsant properties, with some showing significant activity in animal models . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance efficacy, making these compounds candidates for further development in epilepsy treatment.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

Knoevenagel Condensation

This reaction is often employed to form the pyran ring, where aldehydes react with active methylene compounds in the presence of a base .

Heterocyclization Reactions

These reactions are crucial for constructing complex structures involving thiazole and pyridine derivatives, enabling the introduction of various functional groups that enhance biological activity .

Synthesis and Evaluation of Thiazole Derivatives

A study synthesized a series of thiazole-integrated compounds and evaluated their anticancer activities against multiple cell lines. One compound exhibited an IC50 value lower than that of the standard drug 5-fluorouracil, indicating superior efficacy in inhibiting cancer cell proliferation .

Antimicrobial Activity Assessment

In a comparative study, several thiazole derivatives were tested against common bacterial strains. The results showed that specific substitutions on the thiazole ring significantly improved antimicrobial activity, suggesting a pathway for designing new antibacterial agents .

Tables

PropertyDescription
Anticancer ActivityEffective against various cancer cell lines (e.g., MCF-7, HepG2)
Antimicrobial ActivityInhibitory effects on Gram-positive bacteria (MIC as low as 31.25 µg/mL)
Anticonvulsant EffectsSignificant activity observed in animal models

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anti-cancer activity .

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs can be categorized based on variations in substituents, heterocyclic systems, and functional groups:

Compound Name/Structure Core Heterocycle Substituents/Modifications Key Functional Groups Reference
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide (Target) Benzo[d]thiazole + pyran 3-phenyl linkage, pyran-5-carboxamide Amide, pyranone N/A
N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide derivatives (3l–3p) Benzo[d]thiazole Methyl groups at phenyl positions (ortho, meta, para) Benzamide
N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives Thiazole + pyridine Acrylamide, pyridinyl, propionamide substituent Acrylamide, thiazole
N-(benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzimidazol-1-yl)acetamide Benzo[d]thiazole + chromen Chromen-3-yl, benzimidazole-acetamide linkage Acetamide, coumarin derivative

Key Observations :

  • The target compound replaces the benzamide group in ’s derivatives with a pyran-carboxamide, likely altering electronic properties and hydrogen-bonding capacity .
  • Unlike ’s coumarin-linked compound, the pyran system lacks the extended conjugation of chromen, which could diminish UV absorption or fluorescence properties but improve metabolic stability .
Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and melting points:

Compound Type Molecular Weight (g/mol) Melting Point (°C) Yield (mg) Notable Properties Reference
Benzamide derivatives (3l–3p) 344–376 106–181 43.5–58.1 White/yellow solids; moderate solubility in polar solvents
Target compound (calculated) ~349 Not reported N/A Likely solid; pyran may enhance polarity N/A
Chromen-acetamide derivative ~500 (estimated) Not reported N/A High conjugation; potential fluorescence

Analysis :

  • The absence of chromen or acrylamide groups likely reduces photochemical reactivity relative to ’s derivatives .

Critical Differences :

  • The target compound’s pyran-carboxamide group may prioritize antimicrobial over anticancer activity, contrasting with ’s kinase inhibitors .
  • Unlike ’s multi-target anti-infective, the target’s smaller structure might limit broad-spectrum efficacy but reduce off-target effects .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzo[d]thiazole moiety, which is known for its diverse biological properties. The synthesis of derivatives containing this structure has been explored, demonstrating various methods of preparation that yield compounds with significant biological activity .

Biological Activity Overview

The biological activity of this compound can be categorized primarily into antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
7b0.24Escherichia coli

These findings suggest that modifications to the thiazole and pyran rings can enhance antimicrobial potency.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. Compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. Some derivatives have shown IC50 values lower than standard chemotherapeutics like doxorubicin, indicating promising anticancer activity .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (μM)Mechanism of Action
13A-431<10Induction of apoptosis via Bcl-2 pathway
14Jurkat<15Inhibition of cell proliferation

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the benzothiazole and pyran rings significantly influence biological activity. For example, the presence of electron-withdrawing groups enhances the compound's interaction with target proteins, leading to improved efficacy in both antimicrobial and anticancer assays .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated several benzothiazole derivatives against common pathogens and found that certain modifications led to enhanced antimicrobial activity compared to existing treatments.
  • Case Study on Anticancer Properties : Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines, demonstrating that specific structural modifications could lead to compounds with superior efficacy compared to traditional chemotherapeutics.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Rhodium-catalyzed C-H amidation (e.g., for benzo[d]thiazole derivatives) enables direct functionalization of aryl groups, reducing multi-step synthesis. Reaction optimization includes solvent selection (e.g., acetonitrile or DMF), temperature control (reflux conditions), and catalyst loading adjustments. Cyclization of intermediates (e.g., thioureas) with acids or amines can improve yields (43.5–58.1 mg) .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize purification using column chromatography (silica gel) or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • Methodology :

  • 1H/13C NMR : Assign chemical shifts (δ) to confirm aromatic protons (6.8–8.5 ppm for benzo[d]thiazole) and carboxamide/oxo-pyrans (e.g., carbonyl carbons at ~165–175 ppm) .
  • HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <2 ppm error between calculated and observed values .
  • IR Spectroscopy : Identify carbonyl stretches (~1680–1720 cm⁻¹) and NH/OH bands (if applicable) .

Q. How is solubility and stability assessed in preclinical studies, and why is this critical?

  • Methodology :

  • Solubility : Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry.
  • Stability : Incubate at 37°C in biological matrices (e.g., plasma) and analyze degradation via LC-MS over 24–72 hours. Poor solubility/stability may necessitate prodrug design or formulation adjustments (e.g., nanoencapsulation) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology :

  • Anticancer Activity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anti-inflammatory Assays : COX-2 inhibition (ELISA) or NF-κB luciferase reporter assays .

Advanced Research Questions

Q. How do structural modifications influence bioactivity, and what SAR trends are observed in benzo[d]thiazole derivatives?

  • Methodology :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) to enhance cytotoxicity or antimicrobial activity. For example, trifluoromethyl-substituted sulfonamides show improved IC50 values compared to methoxy analogs .
  • Heterocycle Fusion : Attaching pyran or oxadiazinane rings (as in the target compound) can modulate solubility and target binding .

Q. How can computational methods resolve discrepancies between predicted and experimental bioactivity data?

  • Methodology :

  • Molecular Docking : Screen against targets like CDK7 or COX-2 using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Modeling : Train models on datasets of similar derivatives (e.g., logP, polar surface area) to predict activity cliffs .

Q. What strategies validate target engagement in cellular models?

  • Methodology :

  • Chemical Proteomics : Use pull-down assays with biotinylated probes to identify binding proteins.
  • siRNA Knockdown : Silence suspected targets (e.g., CDK7) and assess compound efficacy changes .

Q. How can low yields in multi-step syntheses be troubleshooted?

  • Methodology :

  • Intermediate Characterization : Isolate and characterize intermediates (e.g., thioureas) via NMR to identify side reactions .
  • Catalyst Screening : Test Pd/Cu/Rh catalysts for C-H activation steps. For example, Rh(III) catalysts improve regioselectivity in benzo[d]thiazole functionalization .

Q. How should conflicting bioactivity data across structural analogs be interpreted?

  • Methodology :

  • Meta-Analysis : Compare datasets from similar derivatives (e.g., sulfonamides vs. carboxamides) to identify outliers. Contradictions may arise from assay conditions (e.g., serum interference) or cell line variability .
  • Dose-Response Curves : Re-evaluate IC50 values with standardized protocols (e.g., 72-hour incubation) .

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